Technical Guide: Synthesis of 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole
Technical Guide: Synthesis of 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole
This is an in-depth technical guide for the synthesis of 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole .
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole Core Scaffold: 1,2,3,4-tetrasubstituted benzene ring fused to a dioxole ring. Primary Application: High-value intermediate for Bcl-2 family inhibitors (e.g., Venetoclax analogs) and kinase inhibitors (e.g., Src/Abl).
The Synthetic Challenge
The synthesis of this molecule presents a classic "crowded arene" problem. The 1,3-benzodioxole core is highly electron-rich, making it susceptible to oxidation and electrophilic substitution. However, the specific 1,2,3,4-substitution pattern (Amino at 4, Fluoro at 5, Iodo at 7) requires precise regiocontrol that cannot be achieved through standard nitration/reduction sequences alone.
-
Standard Nitration Fails: Nitration of 5-fluoro-1,3-benzodioxole typically yields the 6-nitro isomer (para to the oxygen), leading to the 5,6-substituted amine rather than the required 4,5-pattern.
-
The Solution: A Directed Ortho Metalation (DoM) strategy is employed to install the functional group at the "anomeric-like" C4 position, sandwiched between the ring oxygen and the fluorine atom. This is followed by a Curtius rearrangement and a highly selective iodination.
Part 2: Retrosynthetic Analysis
The retrosynthesis relies on the "ortho-lithiation" logic where the acidity of the C4 proton is dramatically enhanced by the inductive effects of both the adjacent oxygen and the fluorine atom.
Caption: Retrosynthetic tree utilizing the high acidity of the C4-proton for regioselective functionalization.
Part 3: Step-by-Step Synthesis Protocol
Stage 1: Scaffold Construction
Objective: Synthesis of 5-Fluoro-1,3-benzodioxole. Note: If 5-Fluoro-1,3-benzodioxole is commercially sourced, proceed to Stage 2.
-
Reagents: 4-Fluorocatechol (1.0 eq), Dibromomethane (1.5 eq), Cesium Carbonate (
, 2.5 eq), DMF (0.5 M). -
Procedure:
-
Charge a reaction vessel with 4-fluorocatechol and
in anhydrous DMF under . -
Heat to 60°C and add dibromomethane dropwise over 1 hour.
-
Stir at 100°C for 4 hours.
-
Workup: Cool, filter salts, dilute with water, and extract with MTBE. Wash organics with 1M NaOH (to remove unreacted catechol).
-
Purification: Vacuum distillation.
-
-
Checkpoint: Product is a clear oil.
NMR should show the characteristic methylene singlet at ppm.
Stage 2: Regioselective Lithiation & Carboxylation (Critical Step)
Objective: Install the carboxylate at C4 (between O and F).
| Parameter | Specification | Causality |
| Substrate | 5-Fluoro-1,3-benzodioxole | Precursor scaffold. |
| Base | n-Butyllithium (n-BuLi) or s-BuLi | Strong base required to deprotonate C4 ( |
| Additive | TMEDA (1.1 eq) | Breaks BuLi aggregates, increasing kinetic basicity. |
| Temperature | -78°C | Essential to prevent benzyne formation (elimination of LiF). |
| Quench | Dry | Electrophile for carboxylation. |
Protocol:
-
Dissolve 5-fluoro-1,3-benzodioxole (10 mmol) and TMEDA (11 mmol) in anhydrous THF (50 mL) under Argon.
-
Cool to -78°C (Internal temperature must not exceed -70°C).
-
Add n-BuLi (11 mmol, 2.5 M in hexanes) dropwise over 30 minutes.
-
Mechanistic Note: Lithiation occurs exclusively at C4 due to the Cooperative Ortho Effect (ortho to Oxygen, ortho to Fluorine).
-
-
Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Bubble excess dry
gas through the solution for 30 minutes, or pour the reaction mixture onto crushed dry ice. -
Allow to warm to room temperature.
-
Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.
-
Product: 5-Fluoro-1,3-benzodioxole-4-carboxylic acid . (Solid).[1][2][3]
Stage 3: Curtius Rearrangement to Protected Amine
Objective: Convert the C4-Carboxylic acid to the C4-Amine.
-
Reagents: 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (tBuOH, 10 eq or solvent), Toluene.
-
Procedure:
-
Deprotection:
-
Treat the crude Boc-amine with TFA/DCM (1:4) at 0°C for 2 hours.
-
Neutralize with saturated
.[2] -
Yield: 4-Amino-5-fluoro-1,3-benzodioxole .
-
Stage 4: Regioselective Iodination
Objective: Install Iodine at C7.
Logic:
-
Directing Groups: The Amino group (C4) is a strong ortho/para director. The Fluorine (C5) is an ortho/para director.
-
Site Analysis:
-
C6: Meta to
, Ortho to F. (Disfavored by directing effect). -
C7: Para to
, Meta to F, Ortho to Dioxole Oxygen. (Highly Favored).
-
-
Result: Iodination occurs almost exclusively at C7.
Protocol:
-
Reagents: 4-Amino-5-fluoro-1,3-benzodioxole (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), Acetonitrile (ACN) or DMF.
-
Procedure:
-
Workup: Quench with 10% Sodium Thiosulfate (
) to remove iodine color. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Final Product: 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole .
Part 4: Analytical Characterization (Expected)
| Technique | Expected Signal / Data | Interpretation |
| 1H NMR | Methylenedioxy bridge protons. | |
| 1H NMR | The lone aromatic proton at C6. Doublet due to F-coupling. | |
| 1H NMR | Amino group ( | |
| 13C NMR | C4, C5, C7, C6 | C5 will show large C-F coupling ( |
| MS (ESI) | [M+H]+ | Consistent with formula |
Part 5: Process Safety & Self-Validating Systems
Critical Control Points (CCP)
-
Lithiation Temperature: If the temperature rises above -60°C during Stage 2, the lithiated species may eliminate LiF to form a benzyne intermediate, leading to polymerization or tars.
-
Validation: Check the color. Bright yellow/orange is good. Dark brown/black indicates decomposition.
-
-
Curtius Safety: Azides are potential explosion hazards. DPPA is relatively stable, but reactions should be run behind a blast shield. Do not distill the acyl azide intermediate; proceed directly to the rearrangement.
-
Iodination Selectivity: Over-iodination is possible if excess NIS is used.
-
Validation: Use exactly 1.0-1.05 equivalents. Monitor reaction progress to stop immediately upon consumption of starting material.
-
Reaction Workflow Diagram
Caption: Operational workflow for the synthesis of 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole.
References
- Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
- Ladd, D. L., et al. (1988). Synthesis of 4-amino-1,3-benzodioxole derivatives. Journal of Organic Chemistry. (Describes Curtius routes on benzodioxoles).
- Gore, V. K., et al. (2013). Synthesis of Venetoclax (ABT-199) Intermediates. World Patent WO2013/112654.
- Schlosser, M. (2005). The 2,2-difluoro-1,3-benzodioxole story: A case study in organometallic chemistry. European Journal of Organic Chemistry.
Sources
- 1. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 2. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 3. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102428068B - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 8. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
